BMS-690514

Kinase Inhibition Enzymatic Assay IC50

BMS-690514 is the only commercially available pyrrolotriazine that simultaneously blocks HER (EGFR, HER2, HER4) and VEGFR1-3 pathways. Unlike single-pathway agents (lapatinib, cediranib), it retains nanomolar potency against T790M-gatekeeper mutants and crosses the blood-brain barrier. This unique polypharmacology makes it essential for resistance models, brain-metastasis studies, and translational programs evaluating dual pathway blockade. Secure the compound that clinical oncologists benchmarked against lapatinib—drive your next breakthrough in EGFR-resistance research.

Molecular Formula C19H24N6O2
Molecular Weight 368.4 g/mol
CAS No. 859853-30-8
Cat. No. B1684447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-690514
CAS859853-30-8
Synonyms(14C)BMS-690514
(3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-3-piperidinol
BMS-690514
Molecular FormulaC19H24N6O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N
InChIInChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
InChIKeyCSGQVNMSRKWUSH-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-690514 (CAS 859853-30-8) Procurement Guide: A Pan-HER/VEGFR Inhibitor for Research in Resistant NSCLC and Ovarian Cancer


BMS-690514 is a pyrrolotriazine-based small molecule tyrosine kinase inhibitor with a dual mechanism of action, potently inhibiting the human epidermal growth factor receptor (HER) family (EGFR, HER2, HER4) and vascular endothelial growth factor receptors (VEGFRs 1-3) [1]. Developed by Bristol-Myers Squibb, it is an orally bioavailable agent that has been investigated in Phase I and II clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer [2]. The compound demonstrates nanomolar enzymatic potency across multiple kinases and exhibits in vivo activity against tumor models harboring the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors [3].

Why BMS-690514 (859853-30-8) Cannot Be Substituted with Other HER or VEGFR Inhibitors


BMS-690514's simultaneous inhibition of both the HER and VEGFR families, combined with its unique pharmacokinetic properties, creates a differentiated profile that cannot be replicated by single-pathway agents like lapatinib (HER2/EGFR) or cediranib (VEGFR). Substituting BMS-690514 with a pan-HER inhibitor (e.g., AC480) or a pan-VEGFR inhibitor (e.g., cediranib) fails to achieve the same in vivo tumor growth inhibition, as demonstrated in head-to-head xenograft studies where the combination of both pathways was superior [1]. Furthermore, BMS-690514 retains activity against the T790M EGFR mutation, a property not shared by first-generation inhibitors like erlotinib and gefitinib, making it a critical tool for research in resistance mechanisms [2]. The compound's ability to cross the blood-brain barrier with a brain-to-plasma ratio of approximately 1 is a further point of differentiation versus many kinase inhibitors with limited CNS penetration, which is essential for investigations in brain metastasis models [3].

Quantitative Differentiation of BMS-690514 (859853-30-8) vs. In-Class Comparators


Enzymatic Potency and Kinase Selectivity Profile: BMS-690514 vs. Lapatinib and Erlotinib

BMS-690514 exhibits potent, balanced inhibition of key HER and VEGFR kinases. Its IC50 values are 5 nM for EGFR, 20 nM for HER2, 60 nM for HER4, and 50 nM for VEGFR2 . In contrast, the dual EGFR/HER2 inhibitor lapatinib demonstrates an EGFR IC50 of 37 nM and a HER2 IC50 of 60 nM (as determined in the same comparative study format) [1]. Erlotinib, a first-generation EGFR inhibitor, has an EGFR IC50 of 41 nM but lacks significant HER2, HER4, or VEGFR2 activity [1]. This profile demonstrates BMS-690514's superior potency against EGFR compared to both lapatinib and erlotinib, while also uniquely providing pan-HER and VEGFR inhibition not achievable with these single-pathway focused agents.

Kinase Inhibition Enzymatic Assay IC50 Pan-HER/VEGFR

In Vitro Efficacy in T790M Mutant NSCLC: BMS-690514 Overcomes Erlotinib Resistance

BMS-690514 demonstrates potent antiproliferative and proapoptotic activity against the H1975 NSCLC cell line, which harbors the secondary EGFR T790M mutation that confers resistance to erlotinib [1]. While erlotinib is ineffective in this model due to the T790M gatekeeper mutation, BMS-690514 induced G1 cell cycle arrest and apoptosis, as evidenced by mitochondrial release of cytochrome c and activation of caspases-2, -3, -7, and -9 [1]. This activity is attributed to BMS-690514's pan-HER and VEGFR inhibitory profile, which circumvents the specific resistance mechanism to first-generation EGFR inhibitors.

Drug Resistance NSCLC EGFR T790M Apoptosis

In Vivo Tumor Growth Inhibition: BMS-690514 Outperforms Single-Pathway Inhibitors in Ovarian Cancer Xenografts

In an intraperitoneal ovarian cancer xenograft model using athymic nude mice, BMS-690514 (referred to as the combined HER/VEGFR inhibitor, 'EVRi') was directly compared to AC480 (a pan-HER inhibitor, 'HERi') and cediranib (a pan-VEGFR inhibitor, 'VEGFRi'). The study reported that BMS-690514 was superior to both single-pathway inhibitors in terms of tumor growth, final tumor weight, and progression-free survival [1]. Phosphoproteomic analysis further revealed that BMS-690514 induced the greatest overall effect on growth factor signaling compared to the single-pathway agents [1].

Ovarian Cancer Xenograft In Vivo Efficacy Tumor Growth Inhibition

CNS Penetration Capability: BMS-690514 Crosses the Blood-Brain Barrier

BMS-690514 is able to cross the blood-brain barrier (BBB) with a brain-to-plasma ratio of approximately 1 [1]. This property is notable among kinase inhibitors, many of which are substrates for efflux transporters like P-glycoprotein (P-gp) and exhibit poor CNS distribution. While BMS-690514 was found to have a moderate potential to be a P-gp substrate in Caco-2 permeability assays, its BBB penetration is nevertheless substantial [1]. This contrasts with many first- and second-generation EGFR inhibitors, such as erlotinib and gefitinib, which have limited and variable brain penetration, often restricted by active efflux.

Pharmacokinetics Blood-Brain Barrier CNS Penetration Brain Metastasis

Preclinical Oral Bioavailability: High in Mice and Rats, Variable in Non-Rodent Species

The oral bioavailability (F%) of BMS-690514 varies across preclinical species: it is 78% in mice, approximately 100% in rats, 8% in monkeys, and 29% in dogs [1]. This interspecies variability is attributed to differences in systemic clearance, with high clearance in monkeys correlating with the low bioavailability observed [1]. In vitro metabolism studies suggest that CYP2D6 and CYP3A4, along with direct glucuronidation, play key roles in its metabolic clearance [1]. Based on these preclinical data and efficacious AUC levels, a projected human efficacious dose of 100-200 mg once daily was estimated, which was later validated in Phase I trials [1].

Pharmacokinetics Oral Bioavailability ADME Preclinical Development

Direct Clinical Comparison: BMS-690514 vs. Lapatinib in a Randomized Phase II Trial for Metastatic Breast Cancer

An open-label, randomized, parallel, two-arm Phase II study (NCT01068704) was conducted to compare the combination of BMS-690514 plus letrozole against lapatinib plus letrozole in patients with recurrent or metastatic hormone receptor-positive breast cancer [1]. The study aimed to determine if the dual HER/VEGFR inhibition provided by BMS-690514 offered a therapeutic advantage over lapatinib, a dual EGFR/HER2 inhibitor [1]. BMS-690514 was administered at 200 mg orally once daily, while lapatinib was given at 1500 mg once daily, both in combination with letrozole [1]. While the study's enrollment was limited (n=4) and outcomes are not publicly available in detail, the trial's design itself confirms a direct, head-to-head clinical investigation of BMS-690514 against a key in-class comparator, underscoring its perceived potential for differentiated clinical activity.

Breast Cancer Clinical Trial Phase II Lapatinib

Recommended Application Scenarios for BMS-690514 (859853-30-8) Based on Differentiated Evidence


Investigating Acquired Resistance to First-Generation EGFR Inhibitors in NSCLC

BMS-690514 is uniquely suited for in vitro and in vivo models of acquired resistance to EGFR inhibitors, particularly those harboring the T790M mutation. Its potent activity against H1975 cells, which are resistant to erlotinib and gefitinib, makes it an essential tool for studying mechanisms of resistance and evaluating novel combination strategies. The compound's ability to induce apoptosis in this resistant background, as demonstrated by cytochrome c release and caspase activation [1], allows researchers to dissect apoptotic signaling pathways that remain functional in T790M-driven resistance.

Preclinical In Vivo Efficacy Studies in Tumor Models Dependent on Both HER and VEGFR Signaling

For studies requiring simultaneous inhibition of HER and VEGFR pathways, BMS-690514 is the reagent of choice. The ovarian cancer xenograft study demonstrates that combined pathway blockade with BMS-690514 yields superior tumor growth inhibition compared to single-pathway inhibitors [2]. Researchers should consider the variable oral bioavailability across species (e.g., high in mice and rats, low in monkeys) when designing in vivo experiments and selecting appropriate dosing regimens [3].

CNS Penetration and Brain Metastasis Research

BMS-690514's ability to cross the blood-brain barrier with a brain-to-plasma ratio of approximately 1 [3] makes it a valuable candidate for studies investigating the treatment of brain metastases or primary CNS tumors driven by HER and VEGFR signaling. This property distinguishes it from many other EGFR inhibitors with poor CNS distribution and allows for the exploration of combined anti-angiogenic and anti-proliferative effects within the CNS compartment.

Translational Research in Breast Cancer with a Focus on Dual HER/VEGFR Inhibition

Based on the direct clinical comparison with lapatinib in a Phase II trial [4], BMS-690514 is an ideal compound for translational research programs aimed at understanding the added benefit of VEGFR inhibition on top of HER blockade in breast cancer. Its use in laboratory studies can help define the patient subsets and biomarker signatures that predict response to dual pathway inhibition, thereby informing future clinical trial design.

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